molecular formula C15H19Cl2NO4 B14116694 (R)-2-Tert-butoxycarbonylamino-4-(2,6-dichloro-phenyl)-butyric acid

(R)-2-Tert-butoxycarbonylamino-4-(2,6-dichloro-phenyl)-butyric acid

Cat. No.: B14116694
M. Wt: 348.2 g/mol
InChI Key: ZKPXAFPZANUSHE-GFCCVEGCSA-N
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Description

®-2-Tert-butoxycarbonylamino-4-(2,6-dichloro-phenyl)-butyric acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Tert-butoxycarbonylamino-4-(2,6-dichloro-phenyl)-butyric acid typically involves multiple steps. One common method starts with the preparation of the intermediate 2,6-dichlorophenylacetic acid. This intermediate is then subjected to a series of reactions, including esterification, amidation, and Boc protection, to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like dicyclohexylcarbodiimide (DCC) and N,N-Diisopropylethylamine (DIPEA) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-2-Tert-butoxycarbonylamino-4-(2,6-dichloro-phenyl)-butyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, ®-2-Tert-butoxycarbonylamino-4-(2,6-dichloro-phenyl)-butyric acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds .

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its ability to interact with specific biological targets makes it useful in drug discovery and development .

Medicine

In medicine, ®-2-Tert-butoxycarbonylamino-4-(2,6-dichloro-phenyl)-butyric acid is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory or analgesic properties .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of ®-2-Tert-butoxycarbonylamino-4-(2,6-dichloro-phenyl)-butyric acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorophenylacetic acid: A precursor in the synthesis of ®-2-Tert-butoxycarbonylamino-4-(2,6-dichloro-phenyl)-butyric acid.

    Diclofenac: A nonsteroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl moiety.

    Aceclofenac: Another NSAID with structural similarities to diclofenac.

Uniqueness

What sets ®-2-Tert-butoxycarbonylamino-4-(2,6-dichloro-phenyl)-butyric acid apart from these similar compounds is its chiral nature and the presence of the Boc protecting group. These features enhance its utility in asymmetric synthesis and as a versatile intermediate in organic chemistry .

Properties

Molecular Formula

C15H19Cl2NO4

Molecular Weight

348.2 g/mol

IUPAC Name

(2R)-4-(2,6-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)8-7-9-10(16)5-4-6-11(9)17/h4-6,12H,7-8H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1

InChI Key

ZKPXAFPZANUSHE-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC1=C(C=CC=C1Cl)Cl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=C(C=CC=C1Cl)Cl)C(=O)O

Origin of Product

United States

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